molecular formula C19H23N3O B5819523 2-(4-benzyl-1-piperazinyl)-N-phenylacetamide

2-(4-benzyl-1-piperazinyl)-N-phenylacetamide

Cat. No. B5819523
M. Wt: 309.4 g/mol
InChI Key: OIQQJEDDLKTDHM-UHFFFAOYSA-N
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Description

2-(4-benzyl-1-piperazinyl)-N-phenylacetamide (BPPA) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-N-phenylacetamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2-(4-benzyl-1-piperazinyl)-N-phenylacetamide has been investigated as a potential drug candidate for the treatment of various diseases, including anxiety, depression, and schizophrenia. In drug discovery, 2-(4-benzyl-1-piperazinyl)-N-phenylacetamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In neuroscience, 2-(4-benzyl-1-piperazinyl)-N-phenylacetamide has been studied for its effects on neurotransmitter systems and its potential as a tool for the study of brain function.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N-phenylacetamide is not fully understood. However, it is believed to act as a modulator of neurotransmitter systems, including dopamine, serotonin, and norepinephrine. 2-(4-benzyl-1-piperazinyl)-N-phenylacetamide has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-(4-benzyl-1-piperazinyl)-N-phenylacetamide has been shown to have a range of biochemical and physiological effects. In animal studies, 2-(4-benzyl-1-piperazinyl)-N-phenylacetamide has been shown to reduce anxiety-like behavior and improve cognitive function. 2-(4-benzyl-1-piperazinyl)-N-phenylacetamide has also been shown to have antidepressant effects in animal models of depression. In addition, 2-(4-benzyl-1-piperazinyl)-N-phenylacetamide has been shown to have antinociceptive effects, suggesting its potential as a pain reliever.

Advantages and Limitations for Lab Experiments

2-(4-benzyl-1-piperazinyl)-N-phenylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. 2-(4-benzyl-1-piperazinyl)-N-phenylacetamide is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 2-(4-benzyl-1-piperazinyl)-N-phenylacetamide has some limitations for use in lab experiments. It has a low solubility in water, which may limit its use in certain assays. In addition, 2-(4-benzyl-1-piperazinyl)-N-phenylacetamide has not been extensively studied in humans, and its safety and toxicity profiles are not well understood.

Future Directions

There are several future directions for the study of 2-(4-benzyl-1-piperazinyl)-N-phenylacetamide. One direction is the development of new 2-(4-benzyl-1-piperazinyl)-N-phenylacetamide derivatives with improved pharmacological properties. Another direction is the study of 2-(4-benzyl-1-piperazinyl)-N-phenylacetamide in human clinical trials to determine its safety and efficacy as a potential treatment for anxiety, depression, and other disorders. Additionally, the development of new methods for the synthesis of 2-(4-benzyl-1-piperazinyl)-N-phenylacetamide and its derivatives may further enhance their potential applications in scientific research.

Synthesis Methods

2-(4-benzyl-1-piperazinyl)-N-phenylacetamide can be synthesized by reacting N-phenylacetamide with benzylpiperazine in the presence of a catalyst. The reaction can be carried out under mild conditions, and the yield of the product is high. The purity of the product can be further improved by recrystallization.

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c23-19(20-18-9-5-2-6-10-18)16-22-13-11-21(12-14-22)15-17-7-3-1-4-8-17/h1-10H,11-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQQJEDDLKTDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197293
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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